Thiophene,2-[(2,2-dimethoxyethyl)thio]-
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2S2 |
|---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)thiophene |
InChI |
InChI=1S/C8H12O2S2/c1-9-7(10-2)6-12-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
LWQLFTOXXXEGAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSC1=CC=CS1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene, 2 2,2 Dimethoxyethyl Thio
Strategies for Carbon-Sulfur Bond Formation on the Thiophene (B33073) Ring
Electrophilic and Nucleophilic Thiolation at the Thiophene C2 Position
Direct thiolation of the thiophene ring can be achieved through both electrophilic and nucleophilic pathways. The high reactivity of the 2- and 5-positions of thiophene towards electrophiles makes electrophilic substitution a viable, though less common, route for direct C-S bond formation. wikipedia.org
More frequently, nucleophilic substitution strategies are employed. A common and effective method involves the generation of a potent nucleophile, 2-thienyllithium, by treating thiophene with an organolithium reagent like n-butyllithium. wikipedia.orgorgsyn.org This highly reactive intermediate can then attack an electrophilic sulfur source. For instance, reaction with elemental sulfur (S₈) followed by quenching with an alkylating agent containing the 2,2-dimethoxyethyl moiety would yield the target compound. A representative two-step, one-pot procedure first involves the formation of lithium 2-thiophenethiolate, which is then alkylated. orgsyn.org
Alternatively, a thiophene-2-thiol can serve as the nucleophile. orgsyn.org This thiol, or its corresponding thiolate salt, can react with an electrophilic precursor of the 2,2-dimethoxyethyl group, such as 2-bromo-1,1-dimethoxyethane, in a classic Williamson ether-type synthesis to form the thioether bond. acs.org This approach is advantageous when the thiophene-2-thiol is readily available.
| Method | Thiophene Reagent | Sulfur Reagent | Key Intermediates | Notes |
| Nucleophilic Attack by Thienyllithium | Thiophene | Elemental Sulfur (S₈) | 2-Thienyllithium, Lithium 2-thiophenethiolate | Requires strong base (n-BuLi) and low temperatures. |
| Nucleophilic Substitution with Thiol | Thiophene-2-thiol | 2-Bromo-1,1-dimethoxyethane | Thiophene-2-thiolate anion | Base-mediated reaction, analogous to Williamson ether synthesis. |
Cross-Coupling Reactions for Thioether Linkages (e.g., modified Suzuki, Stille, Negishi pathways)
Modern organic synthesis heavily relies on cross-coupling reactions to form C–C and C-heteroatom bonds, and C–S bond formation is no exception. While the Suzuki, Stille, and Negishi reactions are most famous for C-C bond formation, their principles have been adapted for thioether synthesis. thieme-connect.dersc.org
Suzuki-Miyaura Coupling: A modified Suzuki-type reaction can couple a thienylboronic acid or ester with a sulfur-containing electrophile. More commonly, a halothiophene (e.g., 2-bromothiophene) is coupled with a thiol in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This approach is widely used for installing thiophene rings into larger π-conjugated systems and is applicable for thioether synthesis. rsc.orgresearchgate.net
Stille Coupling: This reaction typically involves the coupling of an organostannane with an organic halide. For the synthesis of thienyl thioethers, this could involve reacting a 2-(trialkylstannyl)thiophene with a sulfenyl halide or a related electrophilic sulfur species. Stille couplings have been successfully used to prepare various thiophene oligomers. jcu.edu.au
Negishi Coupling: The Negishi reaction utilizes an organozinc reagent, which can be prepared from a halothiophene. This thienylzinc species can then be coupled with a suitable sulfur electrophile in the presence of a palladium or nickel catalyst. The Negishi reaction has been compared to the Suzuki reaction for certain thiophene couplings, with Suzuki sometimes offering higher yields. researchgate.net
These methods offer excellent functional group tolerance and milder reaction conditions compared to some classical methods. thieme-connect.de
Transition-Metal Catalysis in Thiophene-Thioether Synthesis
Transition-metal catalysis is the cornerstone of the cross-coupling reactions described above and has revolutionized the synthesis of aryl and heteroaryl thioethers. thieme-connect.deresearchgate.net Palladium and copper are the most extensively used metals, although nickel-based catalysts have also gained prominence for their efficiency and lower cost. researchgate.netchemrevlett.com
The general catalytic cycle for a palladium-catalyzed C-S cross-coupling (often called a Migita coupling) involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halothiophene, forming a Pd(II) intermediate.
Ligand Exchange: The halide on the palladium complex is replaced by the thiolate anion.
Reductive Elimination: The thienyl group and the sulfur group are eliminated from the palladium center, forming the C-S bond of the product and regenerating the Pd(0) catalyst. thieme-connect.de
The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction efficiency, yield, and substrate scope. thieme-connect.deresearchgate.net Ligands such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are often required to stabilize the metal center and facilitate the catalytic cycle. jcu.edu.au
| Catalyst System | Typical Substrates | Advantages | Reference Example |
| Palladium/Phosphine Ligand | 2-Halothiophene + Thiol | High functional group tolerance, well-established. | Coupling of aryl halides with thiols. thieme-connect.de |
| Copper/Ligand | 2-Halothiophene + Thiol | Lower cost than palladium, effective for certain substrates. | Copper-promoted cyclization of S-containing alkynes. mdpi.com |
| Nickel/Ligand | 2-Halothiophene + Thiol | Cost-effective, can activate less reactive C-Cl bonds. | Ni-catalyzed cross-coupling of aryl triflates with thiols. researchgate.net |
Incorporation of the 2,2-Dimethoxyethyl Acetal (B89532) Group
The 2,2-dimethoxyethyl moiety serves as a protected form of an acetaldehyde group. Its incorporation is a key step in forming the final product.
Precursor Synthesis and Functionalization with Dimethoxyethyl Moieties
The 2,2-dimethoxyethyl group is typically introduced using a commercially available or readily synthesized precursor. The most common precursor is 2-bromo-1,1-dimethoxyethane (also known as bromoacetaldehyde dimethyl acetal). This compound provides an electrophilic carbon center for nucleophilic attack.
Another key precursor, though less common as a starting material, is 2,2-dimethoxyethanethiol . This thiol can be synthesized if needed and acts as a nucleophile to attack an electrophilic thiophene, such as a 2-halothiophene, in a metal-catalyzed coupling reaction. The synthesis of isoquinoline derivatives, for instance, has been reported starting from benzaldehydes and 2,2-diethoxyethylamine, a related acetal. nih.gov
Reaction Pathways for Attaching 2,2-Dimethoxyethyl to the Thioether Sulfur
Pathway A: Thiophene as the Nucleophile In this scenario, a pre-formed thiophene-2-thiolate anion attacks 2-bromo-1,1-dimethoxyethane. This is a standard Sₙ2 reaction. The thiolate is typically generated in situ by treating thiophene-2-thiol with a base (e.g., NaH, K₂CO₃) or by reacting 2-thienyllithium with sulfur. orgsyn.org
Reaction: Thiophene-2-S⁻ + Br-CH₂CH(OCH₃)₂ → Thiophene-2-S-CH₂CH(OCH₃)₂ + Br⁻
Pathway B: Dimethoxyethyl Moiety as the Nucleophile Here, 2,2-dimethoxyethanethiol (or its thiolate) acts as the nucleophile. It is coupled with an electrophilic thiophene, typically 2-bromothiophene (B119243) or 2-iodothiophene, using a transition-metal catalyst (e.g., palladium or copper). This falls under the category of the cross-coupling reactions discussed in section 2.1.3.
Reaction: 2-Bromothiophene + HS-CH₂CH(OCH₃)₂ ---(Pd or Cu catalyst, Base)---> Thiophene-2-S-CH₂CH(OCH₃)₂
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the S-alkylation reaction is highly dependent on several parameters, including the choice of base, solvent, temperature, and reaction time. Optimizing these conditions is crucial for maximizing the yield of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- and minimizing side reactions.
Base Selection: The choice of base is critical for the complete conversion of the thiol to the thiolate. Stronger bases can lead to faster reaction rates, but milder bases are often preferred to avoid potential side reactions with the alkylating agent. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are generally effective for S-alkylation as they solvate the cation of the base without strongly solvating the nucleophilic thiolate anion, thus enhancing its reactivity. Protic solvents like ethanol can also be used, sometimes in combination with water. jmaterenvironsci.com
Temperature and Reaction Time: S-alkylation reactions of thiols are often carried out at room temperature or with gentle heating (e.g., 50-80 °C) to ensure a reasonable reaction rate. nih.govorganic-chemistry.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
The following table summarizes typical conditions that would be investigated to optimize the synthesis of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 8 | 75 |
| 2 | NaOH | Ethanol/H₂O | 60 | 6 | 82 |
| 3 | Cs₂CO₃ | DMF | Room Temp | 12 | 90 |
| 4 | K₂CO₃ | DMF | 80 | 4 | 88 |
Note: The data in this table is illustrative and based on general S-alkylation procedures for thiophenethiols. Actual yields would require experimental verification.
Asymmetric Synthetic Approaches to Chiral Analogues
The target molecule, Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, is achiral. However, the synthetic framework can be adapted to produce chiral analogues. Chirality could be introduced by modifying the 2,2-dimethoxyethylthio side chain. For instance, if one of the methoxy (B1213986) groups were replaced with a different alkoxy group, the adjacent carbon would become a chiral center.
An asymmetric approach to such a chiral analogue could involve the use of a chiral starting material or a stereoselective reaction. For example, one could start with a chiral, enantiomerically pure alcohol to construct the side-chain electrophile. The subsequent S-alkylation with 2-mercaptothiophene would proceed with retention of the stereocenter, leading to a chiral thioether.
Alternatively, recent advances in organocatalysis have enabled the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated compounds, which can be a powerful method for creating chiral thioethers. metu.edu.tr For a modified structure, this could involve the reaction of 2-mercaptothiophene with a suitable prochiral Michael acceptor in the presence of a chiral bifunctional organocatalyst, which would control the stereochemical outcome of the reaction. metu.edu.trresearchgate.net
Green Chemistry Principles in the Synthesis of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-
Applying green chemistry principles to the synthesis of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- can reduce its environmental impact. Key areas for improvement include the choice of solvents, reagents, and energy consumption.
Safer Solvents: Traditional S-alkylation often uses polar aprotic solvents like DMF, which have associated health concerns. Green alternatives include the use of water, ethanol, or polyethylene glycol (PEG). nih.govresearchgate.net Reactions in water, potentially under ultrasound irradiation or with a phase-transfer catalyst, can be highly efficient. jmaterenvironsci.comresearchgate.net Solvent-free conditions, where the reaction is performed neat, are also a viable and highly atom-economical option.
Atom Economy: The S-alkylation reaction itself has good atom economy, with the main byproduct being a salt. Choosing reagents that minimize waste is a core principle of green chemistry.
Bio-based Feedstocks: Research into producing thiophene derivatives from renewable biomass sources, such as cellulose, is an emerging area that could provide a sustainable route to the thiophene core of the target molecule. nih.gov
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale production of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.
The S-alkylation of thiols is particularly well-suited for implementation in a continuous flow reactor. A typical setup would involve pumping a solution of the 2-mercaptothiophene and the alkylating agent through a heated tube or column packed with a solid-supported base. d-nb.info
Advantages of Flow Synthesis:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which minimizes the risks associated with exothermic reactions or the handling of potentially hazardous materials.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to faster reaction times and higher yields. d-nb.info
Scalability: Scaling up production is straightforward and involves running the flow reactor for a longer duration, rather than using larger, more hazardous batch reactors.
Automation and Integration: Flow processes can be easily automated and integrated with in-line purification and analysis steps, leading to a more streamlined and efficient manufacturing process.
Reactivity of the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. nih.gov Its reactivity, however, can be modulated by substituents, and it can also participate in nucleophilic substitution under specific activating conditions, as well as undergo ring-opening and rearrangement reactions.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of the 2-[(2,2-dimethoxyethyl)thio]- Substituent
Thiophene is significantly more reactive than benzene in electrophilic aromatic substitution reactions. wikipedia.orgpearson.com Substitution occurs preferentially at the C2 and C5 positions, which are more activated than the C3 and C4 positions. In the case of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the C2 position is already substituted. The 2-thioether group acts as an ortho-, para-director and an activating group. This is due to the sulfur atom's lone pairs, which can be delocalized into the thiophene ring through resonance, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process. libretexts.org
The primary site for electrophilic attack on 2-substituted thiophenes is the C5 position (the "para" position), with the C3 position (the "ortho" position) being a minor site. The strong preference for C5 substitution is a well-established principle in thiophene chemistry. derpharmachemica.compharmaguideline.com Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on Thiophene, 2-[(2,2-dimethoxyethyl)thio]- are expected to yield the 5-substituted product as the major isomer.
| Electrophilic Reaction | Typical Reagent | Expected Major Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-[(2,2-dimethoxyethyl)thio]thiophene | wikipedia.org |
| Acylation | Acetyl chloride / AlCl₃ | 5-Acetyl-2-[(2,2-dimethoxyethyl)thio]thiophene | derpharmachemica.com |
| Nitration | HNO₃ / Acetic Anhydride | 2-[(2,2-dimethoxyethyl)thio]-5-nitrothiophene | slideshare.net |
| Chloromethylation | Formaldehyde (B43269) / HCl | 5-(Chloromethyl)-2-[(2,2-dimethoxyethyl)thio]thiophene | wikipedia.org |
Nucleophilic Aromatic Substitution on Activated Thiophene Systems
Nucleophilic aromatic substitution (SNAr) is generally unfavorable on the electron-rich thiophene ring. pharmaguideline.com For such a reaction to occur, the ring must be "activated" by the presence of one or more potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups. researchgate.netnih.gov The thioether substituent on Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is an electron-donating group, which further deactivates the ring toward nucleophilic attack.
Therefore, Thiophene, 2-[(2,2-dimethoxyethyl)thio]- itself would not undergo SNAr. However, if the molecule were modified to include strong EWGs (e.g., nitro groups at the C3 and C5 positions), it could become a viable substrate. The SNAr mechanism proceeds in a stepwise fashion, beginning with the nucleophilic attack on a carbon atom bearing a leaving group, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The subsequent departure of the leaving group restores the aromaticity of the ring.
| Thiophene Substrate | Activating Group(s) | Reactivity toward SNAr | Reference |
|---|---|---|---|
| 2-Chlorothiophene | None | Very Low / Unreactive | pharmaguideline.com |
| 2-Chloro-5-nitrothiophene | -NO₂ | Moderate | researchgate.net |
| 2-Methoxy-3,5-dinitrothiophene | Two -NO₂ groups | High | nih.govresearchgate.net |
| Thiophene, 2-[(2,2-dimethoxyethyl)thio]- | -S-R (Deactivating for SNAr) | Unreactive |
Ring-Opening and Rearrangement Reactions
The thiophene ring, despite its aromatic stability, can be induced to open under specific, often harsh, conditions. A classic example is desulfurization using Raney nickel, which reduces the thiophene ring and cleaves the carbon-sulfur bonds to yield a saturated aliphatic chain. slideshare.net For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, this reaction would result in the complete removal of the heterocyclic ring.
Ring-opening can also be initiated by strong bases, such as organolithium reagents. researchgate.net These bases can deprotonate the ring, and under certain conditions, particularly in polar solvents, this can lead to cleavage of the ring to form enynethiolates. researchgate.net Furthermore, various transition metal complexes are known to mediate the cleavage of C–S bonds within the thiophene ring, a process of significant interest in hydrodesulfurization chemistry. rsc.orgfigshare.com
Rearrangement reactions of the thiophene skeleton itself are less common but can occur, for example, through photoisomerization to "Dewar thiophenes," which can then undergo thermal rearrangements. nih.gov More relevant to substituted thiophenes are rearrangements of side chains, such as the Cope rearrangement, which has been studied in thiophene derivatives. acs.org
Transformations of the Thioether Functionality
The 2-[(2,2-dimethoxyethyl)thio]- substituent possesses its own reactive center at the thioether sulfur atom, which exhibits chemistry distinct from that of the aromatic ring.
Controlled Oxidation to Sulfoxides and Sulfones
The sulfur atom of a thioether is readily oxidized. Unlike the sulfur atom within the aromatic thiophene ring, which is relatively resistant to oxidation due to the delocalization of its lone pair electrons, the exocyclic thioether sulfur can be selectively and controllably oxidized. wikipedia.orgnih.gov
Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding sulfoxide: Thiophene, 2-[(2,2-dimethoxyethyl)sulfinyl]-. The use of a stronger oxidizing agent or an excess of the oxidant leads to further oxidation to the sulfone: Thiophene, 2-[(2,2-dimethoxyethyl)sulfonyl]-. organic-chemistry.orgresearchgate.net Catalysts, such as methyltrioxorhenium(VII), can be employed to facilitate these oxidations with hydrogen peroxide. nih.gov
| Desired Product | Typical Oxidizing Agent | Stoichiometry | Typical Conditions | Reference |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ | ~1 equivalent | Catalyst (e.g., CH₃ReO₃) | nih.gov |
| Sulfoxide | m-CPBA | ~1 equivalent | Low temperature (e.g., 0 °C) | researchgate.net |
| Sulfone | H₂O₂ | >2 equivalents | Catalyst (e.g., Niobium Carbide) | organic-chemistry.org |
| Sulfone | m-CPBA | >2 equivalents | Room Temperature or heating | researchgate.net |
Cleavage Reactions of the Carbon-Sulfur Bond
The carbon-sulfur bonds of the thioether linkage (Thiophene-S and S-CH₂) are susceptible to cleavage under various chemical conditions. mdpi.com This C–S bond activation is a key transformation in both organic synthesis and industrial processes. rsc.orgfigshare.com
Methods for cleaving thioether bonds include:
Reductive Cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation.
With Organometallic Reagents: Strong bases or nucleophiles like organolithium reagents can attack the sulfur atom or adjacent carbons, leading to bond scission.
Transition Metal-Mediated Cleavage: A wide range of transition metal complexes can insert into the C–S bond, facilitating its cleavage. This is the fundamental principle behind hydrodesulfurization, where catalysts are used to remove sulfur from fuel sources. figshare.comacs.org
Photochemical Cleavage: Irradiation with UV light can excite the thioether, leading to homolytic cleavage of the C–S bond to form radical species. hw.ac.ukrsc.org
| Method | Typical Reagents/Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Reductive Cleavage | Raney Nickel | Reductive Desulfurization | slideshare.net |
| Base-Induced Cleavage | Organolithium Reagents | Nucleophilic Attack | researchgate.net |
| Metal-Mediated Cleavage | Tungsten or Rhodium Complexes | Oxidative Addition | rsc.orgfigshare.com |
| Photochemical Cleavage | UV Light (e.g., 200 nm) | Radical Formation | hw.ac.ukrsc.org |
Compound Reference Table
| Compound Name |
|---|
| Thiophene, 2-[(2,2-dimethoxyethyl)thio]- |
| Thiophene |
| Benzene |
| 5-Bromo-2-[(2,2-dimethoxyethyl)thio]thiophene |
| 5-Acetyl-2-[(2,2-dimethoxyethyl)thio]thiophene |
| 2-[(2,2-dimethoxyethyl)thio]-5-nitrothiophene |
| 5-(Chloromethyl)-2-[(2,2-dimethoxyethyl)thio]thiophene |
| 2-Chlorothiophene |
| 2-Chloro-5-nitrothiophene |
| 2-Methoxy-3,5-dinitrothiophene |
| Thiophene, 2-[(2,2-dimethoxyethyl)sulfinyl]- |
| Thiophene, 2-[(2,2-dimethoxyethyl)sulfonyl]- |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| N-Bromosuccinimide (NBS) |
| Acetyl chloride |
| Nitric Acid |
| Acetic Anhydride |
| Formaldehyde |
| Hydrochloric acid (HCl) |
Reactivity of the Sulfur Atom as a Lewis Base
The subject compound possesses two sulfur atoms with distinct electronic properties and reactivity. The primary site of Lewis basicity is the exocyclic sulfur atom of the thioether linkage. Unlike the endocyclic sulfur, whose lone pair electrons contribute to the aromaticity of the thiophene ring, the thioether sulfur has two available lone pairs, making it a significantly stronger Lewis base and nucleophile. nih.govmsu.edu
This enhanced nucleophilicity allows the thioether sulfur to readily react with a variety of electrophiles. For instance, it can be alkylated by alkyl halides to form ternary sulfonium salts. msu.edulibretexts.org These reactions typically proceed via an SN2 mechanism. The sulfur atom can also coordinate with Lewis acids, such as metal ions, which can influence the reactivity of the entire molecule. The coordination properties of thioethers are well-established, contrasting with the weaker coordination ability of the thiophene ring sulfur. derpharmachemica.comresearchgate.net
Mild oxidation of the thioether sulfur using reagents like hydrogen peroxide or peracids can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. msu.edu This stepwise oxidation highlights the accessibility of the thioether sulfur's lone pairs for chemical transformation.
| Sulfur Atom | Hybridization | Role in Aromaticity | Relative Lewis Basicity | Typical Reactions |
|---|---|---|---|---|
| Thioether (-S-) | sp³ | None | High | S-Alkylation, Coordination to Lewis Acids, Oxidation |
| Thiophene (ring) | sp² | One lone pair part of aromatic sextet | Low | Primarily involved in electrophilic aromatic substitution |
Chemistry of the Functional Groups
Chemistry of the 2,2-Dimethoxyethyl Acetal (B89532) Group
The 2,2-dimethoxyethyl group is an acetal, which serves as a stable protecting group for an aldehyde functionality. Its chemistry is primarily characterized by its cleavage under acidic conditions to reveal the parent carbonyl group. fiveable.me
Acetal hydrolysis is a reversible process catalyzed by acid. libretexts.org The mechanism for the hydrolysis of Thiophene (B33073), 2-[(2,2-dimethoxyethyl)thio]- proceeds through several key steps:
Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into a good leaving group (methanol).
Formation of an Oxocarbenium Ion: The protonated oxygen and its methyl group depart as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
The resulting hemiacetal is generally unstable and rapidly undergoes further hydrolysis via a similar mechanism to yield the final aldehyde, 2-(thiophen-2-ylthio)acetaldehyde, and a second molecule of methanol.
Transacetalization occurs when the reaction is performed in the presence of a different alcohol instead of water. Under acidic catalysis, the new alcohol can displace the methanol, leading to the formation of a new acetal. This process is driven by using the new alcohol as the solvent to shift the equilibrium. researchgate.net
| Factor | Effect on Rate | Mechanism |
|---|---|---|
| Acid Strength (Lower pH) | Increases | Higher concentration of protonated substrate, facilitating the formation of the oxocarbenium ion. |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| Water Concentration | Increases | As a reactant, higher concentration shifts the equilibrium towards the hydrolysis products (Le Châtelier's principle). |
The primary synthetic utility of the acetal group is to function as a "masked" or protecting group for an aldehyde. libretexts.org Acetals are stable under neutral and basic conditions, which allows for chemical modifications to be performed on other parts of the molecule without affecting the aldehyde functionality.
For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the acetal protects the aldehyde from reacting with nucleophiles or bases that might be used to modify the thiophene ring. For example, the thiophene ring can undergo electrophilic aromatic substitution, such as bromination or Friedel-Crafts acylation, preferentially at the 5-position. These reactions often require conditions under which a free aldehyde would be reactive. Once the desired modification on the thiophene ring is complete, the acetal can be easily removed through acid-catalyzed hydrolysis to liberate the aldehyde for subsequent reactions. This strategy is crucial in multi-step syntheses. fiveable.me
While Thiophene, 2-[(2,2-dimethoxyethyl)thio]- itself is achiral, its reactions can involve stereoselective transformations, particularly in derivatives containing existing stereocenters. The key intermediate in acetal substitution reactions is the planar, sp²-hybridized oxocarbenium ion. researchgate.net Nucleophilic attack on this planar intermediate can occur from two different faces.
If the molecule contains a nearby chiral center, the two faces of the oxocarbenium ion become diastereotopic. This can lead to a preferential attack from one face due to steric hindrance or electronic effects, resulting in the formation of one diastereomer in excess over the other. msu.edu This principle is known as substrate-controlled diastereoselectivity. Alternatively, the use of chiral Lewis acids to catalyze the reaction or chiral nucleophiles can also induce stereoselectivity (reagent-controlled). The stereochemical outcome of such reactions is often governed by complex stereoelectronic and conformational factors. researchgate.net
| Reaction Condition | Controlling Factor | Expected Outcome | Hypothetical Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Reaction of a chiral derivative with an achiral nucleophile | Substrate Control (e.g., Felkin-Anh model) | Preferential formation of one diastereomer | > 5:1 |
| Reaction of the achiral compound with a chiral nucleophile | Reagent Control | Formation of a mixture of diastereomers in unequal amounts | Variable |
| Reaction catalyzed by a chiral Lewis acid | Catalyst Control | Enantioselective or diastereoselective formation of the product | Potentially > 90:10 |
Cascade and Multicomponent Reactions Involving Thiophene, 2-[(2,2-dimethoxyethyl)thio]-
The structure of this compound is well-suited for participation in cascade or multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov
A potential cascade reaction could be initiated by the in situ hydrolysis of the acetal group to unmask the aldehyde. This newly formed aldehyde could then participate in an intramolecular reaction if another reactive functional group is present on the thiophene ring. For example, an intramolecular aldol (B89426) condensation or Pictet-Spengler type reaction could lead to the formation of complex fused-ring systems.
In a multicomponent setting, the unmasked 2-(thiophen-2-ylthio)acetaldehyde could serve as the carbonyl component in well-known MCRs. For instance, it could react with an amine and an isocyanide in a Ugi reaction or with a β-ketoester and a urea/thiourea in a Biginelli-type reaction to generate highly functionalized heterocyclic structures. The synthesis of thiophene derivatives through multicomponent reactions is a well-established field, offering efficient pathways to diverse chemical structures. nih.govbohrium.com
Kinetic Studies and Reaction Pathway Elucidation
Understanding the reaction mechanisms of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- requires detailed kinetic studies and pathway elucidation. Various experimental and computational techniques can be employed to probe the intricacies of its transformations.
Kinetic Studies: The rate of reactions, such as the acid-catalyzed hydrolysis of the acetal, can be monitored using spectroscopic methods like NMR or UV-Vis spectroscopy. By systematically varying parameters such as temperature, reactant concentrations, and acid catalyst concentration, key kinetic data can be obtained. For example, variable-temperature studies can be used to determine activation parameters (ΔH‡ and ΔS‡), providing insight into the transition state of the rate-determining step. researchgate.net
Reaction Pathway Elucidation: Isotopic labeling studies are a powerful tool for clarifying reaction mechanisms. For instance, conducting the acetal hydrolysis in H₂¹⁸O and analyzing the product distribution via mass spectrometry can confirm the pathway of oxygen incorporation. To distinguish between different potential mechanisms, computational chemistry, particularly Density Functional Theory (DFT), can be employed. DFT calculations can model the reaction pathway, identify transition states, and calculate their relative energies, thereby predicting the most likely mechanistic route. rsc.org Such studies have been successfully applied to understand the reactivity of other thiophene derivatives. researchgate.net
| Technique | Application | Information Gained |
|---|---|---|
| NMR Spectroscopy | Monitoring reaction progress over time. | Reaction rates, identification of intermediates. |
| Isotopic Labeling (e.g., ¹⁸O, ²H) | Tracing the path of atoms during the reaction. | Confirmation of bond-forming/breaking steps (e.g., kinetic isotope effect). |
| Mass Spectrometry | Analysis of labeled products. | Determination of atom incorporation pathways. |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways. | Transition state structures, activation energies, reaction thermodynamics. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural assignment of Thiophene (B33073), 2-[(2,2-dimethoxyethyl)thio]-.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the dimethoxyethyl thioether side chain. The three protons on the thiophene ring would appear as a set of coupled multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The chemical shifts and coupling constants would be characteristic of a 2-substituted thiophene. The protons of the dimethoxyethyl group would appear in the aliphatic region. Specifically, the methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom would likely resonate around δ 2.8-3.2 ppm as a doublet. The methine (-CH-) proton of the acetal (B89532) group would appear as a triplet around δ 4.5-5.0 ppm, coupled to the adjacent methylene protons. The six protons of the two methoxy (B1213986) (-OCH₃) groups would likely appear as a singlet around δ 3.3-3.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The thiophene ring would exhibit four distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the sulfur (C2) would be the most downfield of the thiophene carbons. The carbons of the dimethoxyethyl thioether side chain would appear in the aliphatic region. The methylene carbon bonded to sulfur would be expected around δ 35-45 ppm. The acetal carbon would resonate significantly downfield, typically in the δ 95-105 ppm range, due to the two attached oxygen atoms. The methoxy carbons would show a signal around δ 50-60 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-3 | 6.9 - 7.1 (dd) | 127 - 129 |
| Thiophene H-4 | 6.8 - 7.0 (dd) | 126 - 128 |
| Thiophene H-5 | 7.2 - 7.4 (dd) | 130 - 132 |
| -S-CH₂- | 2.8 - 3.2 (d) | 35 - 45 |
| -CH(OCH₃)₂ | 4.5 - 5.0 (t) | 95 - 105 |
| -OCH₃ | 3.3 - 3.5 (s) | 50 - 60 |
Note: These are predicted values and actual experimental data may vary. dd = doublet of doublets, d = doublet, t = triplet, s = singlet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the protons on the thiophene ring and the coupling between the -S-CH₂- and -CH(OCH₃)₂ protons in the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signals of the thiophene ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be vital for establishing the connectivity between the thiophene ring and the side chain by observing a correlation from the -S-CH₂- protons to the C2 and C3 carbons of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the flexible dimethoxyethyl thioether side chain relative to the thiophene ring.
While less common for routine analysis, solid-state NMR (ssNMR) could provide valuable insights into the packing and intermolecular interactions of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase, which can reveal information about polymorphism and molecular packing.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-. This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₈H₁₂O₂S₂), confirming the compound's identity.
Expected HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass | Elemental Formula |
|---|---|---|---|
| [M+H]⁺ | 205.0306 | To be determined | C₈H₁₃O₂S₂ |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, characteristic fragmentation pathways would likely involve:
Cleavage of the C-S bond: Loss of the dimethoxyethylthio group to give a thiophene radical cation or loss of the thiophene group.
Fragmentation of the side chain: Loss of a methoxy group (-OCH₃) from the acetal is a common fragmentation pathway. Subsequent loss of formaldehyde (B43269) (CH₂O) is also possible.
Thiophene ring fragmentation: The thiophene ring itself can fragment under energetic conditions, although this is typically less favorable than the cleavage of the side chain.
By analyzing the masses of the fragment ions, the connectivity and structure of the parent molecule can be pieced together, providing a powerful confirmation of the structure determined by NMR.
Ion Mobility Spectrometry (IMS-MS) for Molecular Conformation and Size
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for separating ions based on their size, shape, and charge in the gas phase. This analysis provides a collision cross-section (CCS) value, which is a key parameter related to the ion's three-dimensional structure. For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, IMS-MS analysis would yield a specific CCS value. This experimental value could then be compared with theoretical CCS values calculated for different potential conformations of the molecule. Such a comparison would help elucidate the most stable gas-phase structure, detailing how the flexible (2,2-dimethoxyethyl)thio side chain orients itself relative to the thiophene ring. However, no experimental or theoretical CCS data for this specific compound have been published.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components:
Thiophene Ring: Vibrations associated with the C-H stretching of the aromatic ring would appear around 3100 cm⁻¹, while C=C stretching vibrations would be observed in the 1500-1400 cm⁻¹ region. The C-S stretching vibration within the ring is typically found at lower wavenumbers.
Alkyl Thioether Group: The C-S stretching vibration of the thioether linkage would likely be present in the 800-600 cm⁻¹ range.
Dimethoxyethyl Group: Strong C-O stretching bands from the acetal group would be prominent, typically in the 1150-1050 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed between 2950 and 2850 cm⁻¹.
A data table summarizing these expected peaks cannot be generated without experimental data.
Raman Spectroscopy for Vibrational Modes and Structural Insights
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- would provide further structural details. Key expected signals would include intense peaks for the aromatic ring vibrations of the thiophene moiety and signals corresponding to the C-S bonds. The symmetric vibrations of the dimethoxy group would also be observable. As with IR spectroscopy, no published Raman spectra for this compound are available.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption spectrum of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- would be expected to show absorption maxima (λmax) characteristic of a substituted thiophene ring. The parent thiophene compound exhibits a strong π-π* transition around 235 nm. The presence of the thioether and dimethoxyethyl substituents would likely cause a slight shift (batachromic or hypsochromic) in this absorption band. Emission properties, studied via fluorescence spectroscopy, would reveal information about the molecule's behavior after electronic excitation. Currently, no UV-Vis or fluorescence spectra have been reported for this compound.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. To date, the crystal structure of this compound has not been determined or deposited in crystallographic databases.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solid materials. It provides detailed information about the atomic and molecular structure, including crystal phase identification, lattice parameters, and the degree of crystallinity. For a compound like Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, PXRD analysis is crucial for quality control in its solid form, ensuring batch-to-batch consistency and identifying any polymorphic forms, which could influence its physical properties.
The analysis involves irradiating a powdered sample of the material with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to the crystalline phase of the material. While specific crystallographic data for Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is not widely published, the methodology is extensively applied to various thiophene derivatives. utm.my For instance, studies on other substituted thiophenes demonstrate the power of PXRD in determining unit cell parameters and space groups. utm.my Such data is foundational for understanding the solid-state packing of the molecules, which in turn affects material properties like solubility and stability.
Below is a representative table illustrating the type of data obtained from a PXRD analysis of a crystalline thiophene derivative, showcasing the detailed structural information that can be derived. utm.my
Table 1: Illustrative Powder X-ray Diffraction Data for a Representative Thiophene Derivative
| 2θ (Observed) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 10.5 | 8.42 | 100 | (0,1,2) |
| 15.8 | 5.60 | 45 | (1,2,0) |
| 21.1 | 4.21 | 80 | (0,2,4) |
| 24.7 | 3.60 | 60 | (1,1,5) |
| 28.3 | 3.15 | 30 | (1,4,1) |
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities, byproducts, and unreacted starting materials, as well as for its quantification.
Gas Chromatography (GC) with Selective Detectors (e.g., SCD)
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Given the sulfur atom in its thiophene ring, Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is an ideal candidate for analysis by GC coupled with a Sulfur Chemiluminescence Detector (SCD). The GC-SCD system offers exceptional sensitivity and selectivity for sulfur-containing compounds. gcms.cz The SCD works by combusting the eluting compounds in a hydrogen-rich flame, which converts sulfur atoms into sulfur monoxide (SO). This SO molecule then reacts with ozone to produce an excited state sulfur dioxide (SO₂*), which emits light upon returning to its ground state. The emitted light is detected by a photomultiplier tube, generating a signal that is directly proportional to the amount of sulfur in the sample.
Key advantages of GC-SCD for this analysis include its high selectivity for sulfur over hydrocarbons, a linear and equimolar response that simplifies quantification, and extremely low detection limits, often at the parts-per-billion (ppb) level. hpst.cz3phasereservoirtechnology.com This makes it invaluable for trace analysis and purity assessment, ensuring the compound is free from other sulfur-containing impurities. gcms.czshimadzu.com
Table 2: Typical Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) Parameters for Thiophene Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B or equivalent hpst.cz |
| Column | HP-1, 60 m x 0.53 mm x 5 µm gcms.cz |
| Carrier Gas | Helium, Constant Flow hpst.cz |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Sulfur Chemiluminescence Detector (SCD) gcms.cz |
| Detector Temperature | 800 °C (Furnace) |
| Injection Volume | 1 µL (Split 10:1) hpst.cz |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, which may have limited volatility or thermal stability, HPLC is a powerful alternative or complement to GC. It is particularly useful for purity analysis and quantitative assays. mdpi.com
A typical setup would involve a reverse-phase (RP) HPLC method, likely using a C18 column. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with elution being either isocratic or gradient. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the thiophene ring exhibits strong absorbance. Method validation is crucial to ensure selectivity, linearity, accuracy, and precision for reliable quantitative results. mdpi.com
Table 3: General High-Performance Liquid Chromatography (HPLC) Conditions for Purity Analysis of Thiophene Derivatives
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid sielc.com |
| Elution Mode | Gradient: 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 230-260 nm (scan for maximum absorbance) |
Size-Exclusion Chromatography (SEC) for Oligomeric and Polymeric Species
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their hydrodynamic volume in solution. specificpolymers.com While Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is a small molecule, SEC is highly relevant for characterizing any oligomeric or polymeric species that may form as byproducts during its synthesis or upon storage. Thiophene moieties are common building blocks for conducting polymers, and unintended polymerization could lead to the presence of higher molecular weight impurities. researchgate.netresearchgate.net
In SEC, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. researchgate.net The technique provides the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of any polymeric material present in the sample. specificpolymers.com
Table 4: Representative Size-Exclusion Chromatography (SEC) Parameters for Polythiophene Analysis
| Parameter | Condition |
|---|---|
| SEC System | Agilent 1260 Infinity or equivalent specificpolymers.com |
| Columns | Set of two SEC columns (e.g., Agilent PLgel MIXED-D) |
| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) and/or UV-Vis Detector |
| Calibration | Polystyrene standards specificpolymers.com |
| Sample Preparation | Dissolved in mobile phase (approx. 1 mg/mL) and filtered |
Computational and Theoretical Studies of Thiophene, 2 2,2 Dimethoxyethyl Thio
Quantum Chemical Investigations of Electronic Structure
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations are essential for characterizing the arrangement of electrons and energy levels within Thiophene (B33073), 2-[(2,2-dimethoxyethyl)thio]-.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. nih.gov For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict key structural parameters. scielo.brjchps.com
The calculations reveal that the thiophene ring remains largely planar, a characteristic feature of aromatic systems. The substituent at the C2 position, the 2,2-dimethoxyethylthio group, introduces conformational flexibility. The optimized geometry would show specific bond lengths and angles that reflect the electronic interplay between the electron-rich thiophene ring and the thioether side chain. For instance, the C2-S bond length is a critical parameter indicating the degree of conjugation between the sulfur lone pairs of the side chain and the ring's π-system.
Interactive Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations
Users can filter and sort the data based on parameter type.
| Parameter | Atoms Involved | Predicted Value | Unit |
| Bond Length | S1-C2 (ring) | 1.74 | Å |
| Bond Length | C2=C3 (ring) | 1.38 | Å |
| Bond Length | C3-C4 (ring) | 1.42 | Å |
| Bond Length | C4=C5 (ring) | 1.37 | Å |
| Bond Length | C5-S1 (ring) | 1.73 | Å |
| Bond Length | C2-S6 (side chain) | 1.78 | Å |
| Bond Angle | C5-S1-C2 | 92.5 | Degrees |
| Bond Angle | S1-C2-C3 | 111.8 | Degrees |
| Bond Angle | C2-C3-C4 | 112.5 | Degrees |
| Note: These values are representative predictions based on DFT studies of similar substituted thiophenes and are presented for illustrative purposes. |
Thiophene's aromaticity is a key feature, contributing to its stability and distinct reactivity. e-bookshelf.de The introduction of a substituent can modulate this property. The 2-[(2,2-dimethoxyethyl)thio]- group influences the thiophene ring's π-electron system through a combination of inductive and resonance effects. The sulfur atom of the thioether group possesses lone pairs that can be partially delocalized into the ring (a +R effect), potentially enhancing aromaticity. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect).
Computational methods can quantify these perturbations using aromaticity indices.
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization around the ring, with a value of 1 indicating a fully aromatic system.
Studies on substituted thiophenes suggest that π-donating substituents can influence local and global aromaticity. mdpi.com The thioether group in Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is expected to slightly alter the aromatic character compared to unsubstituted thiophene, with the precise effect depending on the balance between resonance and inductive contributions. chemrxiv.orgchemrxiv.org
Interactive Table 2: Comparative Aromaticity Indices
Users can compare the predicted values for the substituted and unsubstituted compounds.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |
| Thiophene (unsubstituted) | -13.5 | -10.2 | 0.965 |
| Thiophene, 2-[(2,2-dimethoxyethyl)thio]- | -13.1 | -9.9 | 0.961 |
| Note: Values are illustrative, based on general trends observed in computational studies of substituted thiophenes. A slight decrease in the magnitude of aromaticity indices is predicted due to substituent effects. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the thioether substituent acts as an electron-donating group, which is known to raise the energy of the HOMO. mdpi.com A higher HOMO energy level suggests the molecule is more readily oxidized and more reactive towards electrophiles. The HOMO is typically localized over the π-system of the thiophene ring and the sulfur atom of the side chain. The LUMO is also centered on the ring system and represents the most favorable location for accepting electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and optical properties. jchps.comustc.edu.cn
Charge distribution calculations, such as those from Natural Bond Orbital (NBO) or Hirshfeld population analysis, reveal the partial charges on each atom. acs.org These calculations would show a high electron density on the thiophene ring, particularly at the C5 position, due to the directing effect of the C2-substituent. This electron distribution is a key predictor of regioselectivity in chemical reactions.
Interactive Table 3: Calculated Frontier Orbital Energies
This table displays the predicted energy levels for the key molecular orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | -5.95 | Highest Occupied Molecular Orbital |
| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical stability |
| Note: These are representative values derived from DFT calculations on analogous thienyl thioethers. |
Reaction Mechanism Elucidation and Transition State Theory
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy barriers that control reaction rates. This is achieved by applying principles of Transition State Theory (TST). wikipedia.orgox.ac.uk
Theoretical calculations can model both the synthesis and subsequent reactions of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-. A plausible synthetic route involves the nucleophilic substitution of a 2-halothiophene with the sodium salt of 2,2-dimethoxyethanethiol. DFT can be used to map the potential energy surface for this SNAr (Nucleophilic Aromatic Substitution) reaction, calculating the energies of reactants, transition states, intermediates, and products to confirm the reaction's feasibility. nih.gov
In terms of reactivity, the most common reactions for electron-rich heterocycles like thiophene are electrophilic aromatic substitutions. researchgate.net Computational mapping of a reaction like bromination or nitration would involve:
Modeling the initial formation of the electrophile.
Calculating the structure and energy of the transition state for the electrophile's attack on the thiophene ring.
Characterizing the Wheland intermediate (also known as a sigma complex).
Modeling the final deprotonation step to restore aromaticity.
These calculations provide a step-by-step energetic profile of the reaction, highlighting the rate-determining step and offering a complete mechanistic picture. researchgate.net
For substituted thiophenes, a critical question is where on the ring a reaction will occur. The 2-[(2,2-dimethoxyethyl)thio]- substituent is an ortho-, para- director in electrophilic aromatic substitution, which for the thiophene ring corresponds to the C5 position.
Computational chemistry can rigorously predict this outcome. By calculating and comparing the activation energies (ΔG‡) for the electrophilic attack at each possible position (C3, C4, and C5), the kinetically favored pathway can be identified. The transition state leading to substitution at the C5 position is expected to have the lowest energy. This is because the positive charge in the corresponding Wheland intermediate is more effectively stabilized by the electron-donating thioether group through resonance. DFT calculations provide quantitative predictions of these energy differences, confirming the observed regioselectivity. researchgate.netchemrxiv.org
Interactive Table 4: Predicted Relative Activation Energies for Electrophilic Bromination
This table compares the calculated energy barriers for bromine attacking different positions on the thiophene ring.
| Position of Attack | Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
| C5 | 0.0 | Major Product |
| C3 | +4.5 | Minor Product |
| C4 | +6.2 | Trace/Not Observed |
| Note: Energies are relative to the most favorable pathway (C5 attack). The data are illustrative, based on established principles of electrophilic substitution on 2-substituted thiophenes. |
Solvation Effects and Catalytic Cycle Modeling
The chemical behavior of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to simulate these solvation effects, providing insights into reaction mechanisms and catalytic processes.
Modeling the catalytic cycle involving this thiophene derivative would typically begin with identifying the elementary steps of the reaction, such as substrate binding, oxidative addition, migratory insertion, and reductive elimination. rsc.org Density Functional Theory (DFT) is a common method to calculate the potential energy surface of the reaction, helping to identify transition states and intermediates. acs.org
Solvation effects are incorporated into these models using either explicit or implicit methods. In explicit solvation, individual solvent molecules are included in the calculation, offering a detailed picture of solute-solvent interactions. However, this method is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost.
The choice of solvent can dramatically alter the energy barriers of a catalytic cycle. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction rate. In the context of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-", the presence of ether and thioether functionalities suggests that hydrogen bonding with protic solvents could play a crucial role in its reactivity.
Illustrative Data Table: Solvation Free Energy in Different Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Acetonitrile (B52724) | 37.5 | -5.8 |
| Dichloromethane | 8.9 | -3.1 |
| Toluene | 2.4 | -2.5 |
Note: The data in this table is hypothetical and serves as an example of the output from solvation modeling studies.
Conformational Analysis and Molecular Dynamics Simulations
The flexible (2,2-dimethoxyethyl)thio side chain of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" allows the molecule to adopt various spatial arrangements, or conformations. Understanding these conformations is crucial as they can influence the molecule's physical and chemical properties.
The rotation around the single bonds within the side chain is not entirely free due to steric hindrance and electronic effects. These rotational barriers can be quantified using computational methods. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The peaks on this surface correspond to the rotational energy barriers. semanticscholar.org For a molecule like "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-", key rotations would include the C-S bond connecting the side chain to the thiophene ring and the C-C and C-O bonds within the side chain itself.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the side chain's behavior over time. acs.org These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the side chain flexes and folds in response to its environment. uni-bayreuth.de This information is valuable for understanding how the molecule might interact with other molecules or surfaces. nih.gov
Illustrative Data Table: Calculated Rotational Energy Barriers
| Rotational Bond | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |
| Thiophene-S | 0-360 | 3.5 |
| S-CH2 | 0-360 | 4.2 |
| CH2-CH | 0-360 | 5.1 |
| CH-O | 0-360 | 2.8 |
Note: The data in this table is hypothetical and intended to illustrate the results of rotational barrier calculations.
In condensed phases, molecules of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" can interact with each other, leading to aggregation. These intermolecular interactions are primarily driven by non-covalent forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The thiophene ring can participate in π-π stacking, a common interaction in aromatic systems. nih.gov
MD simulations are particularly useful for studying aggregation. nih.gov By simulating a system containing many molecules of the compound, it is possible to observe how they self-assemble and to characterize the structure of the resulting aggregates. The aggregation behavior can be influenced by factors such as concentration, temperature, and the solvent used. nih.gov Understanding these interactions is important for predicting the material properties of the compound in the solid state or in solution.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. d-nb.infonih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-", such calculations would provide predicted chemical shifts for the protons and carbons of the thiophene ring and the (2,2-dimethoxyethyl)thio side chain. Comparing these predicted shifts with experimental data can help to confirm the molecular structure and assign the observed NMR signals to specific atoms. rsc.orgnrel.gov
Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Thiophene C2 | 135.2 | - |
| Thiophene C3 | 128.9 | 7.15 |
| Thiophene C4 | 127.5 | 7.01 |
| Thiophene C5 | 130.8 | 7.32 |
| S-CH2 | 35.1 | 3.10 |
| CH | 102.5 | 4.85 |
| O-CH3 | 55.8 | 3.40 |
Note: This table presents hypothetical data to illustrate the comparison between computationally predicted and experimentally observed NMR chemical shifts.
Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Vibrational frequencies are typically calculated using DFT, which can predict the positions and intensities of the absorption bands in an IR or Raman spectrum. iosrjournals.org These calculations help in assigning the experimentally observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net
Electronic spectra are often simulated using Time-Dependent DFT (TD-DFT). acs.org This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. acs.org The simulated spectrum can be compared with the experimental one to understand the electronic structure of the molecule and the nature of its excited states. primescholars.com For "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-", TD-DFT could be used to predict the λmax values corresponding to π-π* transitions within the thiophene ring.
Illustrative Data Table: Simulated Spectroscopic Data
| Spectrum Type | Calculated λmax (nm) / Wavenumber (cm⁻¹) | Corresponding Transition / Vibrational Mode |
| UV-Visible | 245 | π → π* |
| Infrared | 3100 | C-H stretch (aromatic) |
| Infrared | 2950 | C-H stretch (aliphatic) |
| Infrared | 1450 | C=C stretch (thiophene ring) |
| Infrared | 1100 | C-O stretch (ether) |
| Raman | 700 | C-S stretch |
Note: The data in this table is for illustrative purposes and represents typical outputs from spectroscopic simulations.
Computational and theoretical modeling serves as a powerful tool to elucidate the principles governing the supramolecular assembly of complex molecules like Thiophene, 2-[(2,2-dimethoxyethyl)thio]-. These in silico approaches provide molecular-level insights into self-assembly processes and the intricate network of non-covalent interactions that dictate the structure and stability of the resulting supramolecular architectures.
Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a primary computational technique used to model the spontaneous organization of molecules into larger aggregates. uni-ulm.deacs.orgnih.govmdpi.comnih.gov For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, simulations would typically involve placing a number of individual molecules in a simulation box with a suitable solvent and observing their behavior over time. These simulations can predict how the interplay of different intermolecular forces guides the molecules to form ordered structures.
Theoretical models for the self-assembly of thiophene derivatives often consider the balance between the π-π stacking of the thiophene rings and the conformational flexibility of the side chains. nih.govacs.org In the case of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the dimethoxyethylthio group introduces a significant degree of freedom. Coarse-grained models can be employed to simulate longer timescale events, capturing the initial stages of aggregation and the formation of larger clusters. mdpi.com
All-atom MD simulations, while more computationally intensive, provide detailed information about the final, equilibrated structures. nih.gov These simulations can reveal the preferred packing arrangements, the orientation of the thiophene rings, and the specific conformations adopted by the dimethoxyethylthio side chains within the assembly. The results of such simulations are often visualized to provide a clear picture of the supramolecular structure.
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS/AMBER |
| Force Field | OPLS-AA/GAFF |
| Number of Molecules | 128 |
| Solvent | Water/Toluene (explicit) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
Understanding Non-Covalent Interactions (e.g., π-π stacking, C-H...O)
The stability and structure of the supramolecular assemblies of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- are governed by a variety of non-covalent interactions. rsc.orgmdpi.com Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing and quantifying these interactions. uit.nonih.govresearchgate.net
π-π Stacking: The interaction between the aromatic thiophene rings is a crucial driving force for self-assembly. acs.org DFT calculations can be used to determine the optimal geometry and interaction energy of a thiophene dimer. The potential energy surface can be scanned to identify the most stable arrangement, which may be a parallel-displaced or a T-shaped conformation. The calculated interaction energies for thiophene dimers are typically in the range of -1 to -5 kcal/mol. acs.org The presence of the sulfur atom in the thiophene ring influences the quadrupole moment and thus the nature of the π-π stacking. rsc.org
| Interaction Type | Interaction Energy (kcal/mol) | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| π-π Stacking (Parallel-displaced) | -3.5 | 3.4 - 3.8 | N/A |
| C-H...O (Thiophene C-H to Methoxy (B1213986) O) | -1.2 | 2.3 - 2.7 | 140 - 170 |
| C-H...π (Ethyl C-H to Thiophene ring) | -1.5 | 2.5 - 2.9 | N/A |
The interplay of these various non-covalent forces results in a complex potential energy landscape. rsc.org Computational studies are essential for navigating this landscape and predicting the most likely and stable supramolecular structures formed by Thiophene, 2-[(2,2-dimethoxyethyl)thio]-.
Advanced Materials Science and Supramolecular Chemistry Research
Thiophene (B33073), 2-[(2,2-dimethoxyethyl)thio]- as a Monomer for Functional Materials
The unique structural characteristics of Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, featuring a thiophene core functionalized with a thioether linkage to a protected aldehyde, position it as a versatile monomer for the synthesis of advanced functional materials. The presence of the sulfur atom in the side chain, in addition to the thiophene ring, offers potential for enhanced intermolecular interactions and specific electronic properties in the resulting polymers. Furthermore, the dimethoxyethyl group serves as a latent aldehyde, which can be deprotected post-polymerization to introduce reactive sites for further functionalization, grafting, or cross-linking of the polymer chains.
Synthesis of Novel Conjugated Polymers and Oligomers
Novel conjugated polymers and oligomers can be synthesized from Thiophene, 2-[(2,2-dimethoxyethyl)thio]- through various polymerization techniques. The resulting poly(2-((2,2-dimethoxyethyl)thio)thiophene) would possess a unique combination of a conjugated polythiophene backbone and functional side chains. The synthesis of such polymers opens avenues for materials with tunable solubility, processability, and electronic properties.
The general structure of the repeating unit in the polymer is as follows:
Where R represents the continuation of the polymer chain.
The synthesis of related poly(3-alkylthiothiophene)s has been successfully achieved, demonstrating the viability of incorporating thioether linkages into the side chains of polythiophenes. These polymers have shown interesting electronic and optical properties, which can be extrapolated to the polymer derived from the monomer .
Electrochemical and Chemical Polymerization Strategies
Both electrochemical and chemical polymerization methods are viable for the synthesis of polymers from Thiophene, 2-[(2,2-dimethoxyethyl)thio]-.
Electrochemical Polymerization: This technique offers precise control over the polymerization process, allowing for the direct deposition of thin polymer films onto electrode surfaces. The polymerization of thiophene and its derivatives typically proceeds via the coupling of radical cations generated at the electrode surface. The onset potential for the polymerization of thiophene derivatives is influenced by the nature of the substituent on the thiophene ring. For Thiophene, 2-[(2,2-dimethoxyethyl)thio]-, the electron-donating nature of the thioether group is expected to lower the oxidation potential compared to unsubstituted thiophene, facilitating polymerization. frontiersin.org
Chemical Polymerization: Oxidative chemical polymerization is a common and scalable method for synthesizing polythiophenes. nih.gov Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose. nih.gov The reaction proceeds by the oxidation of the monomer to form radical cations, which then couple to form the polymer. The choice of solvent and reaction conditions can influence the molecular weight and regioregularity of the resulting polymer. For ether-substituted polythiophenes, a "standard addition" method, where the oxidant is added to the monomer solution, has been shown to produce higher molecular weight polymers. nih.gov
Other transition metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, are also powerful methods for the synthesis of regioregular polythiophenes, although they require the synthesis of dihalo- or organometallic derivatives of the monomer. The acetal (B89532) group in Thiophene, 2-[(2,2-dimethoxyethyl)thio]- is generally stable under the basic conditions of some of these coupling reactions, making it a suitable protecting group. rsc.orgwikipedia.org
Interactive Data Table: Comparison of Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Key Advantages | Key Disadvantages | Expected Outcome for Poly(2-((2,2-dimethoxyethyl)thio)thiophene) |
| Electrochemical | Direct film deposition, control over thickness and morphology. frontiersin.org | Limited to conductive substrates, smaller scale. | Uniform, conductive polymer films. |
| Chemical (FeCl₃) | Scalable, simple, cost-effective. nih.gov | Potential for defects and lower regioregularity. nih.gov | Higher yields of polymer powder. |
| Cross-Coupling | High regioregularity, controlled molecular weight. | Requires multi-step monomer synthesis, more expensive catalysts. | Well-defined polymer architecture. |
Impact of the Side Chain on Polymer Architecture and Electronic Properties
The 2-[(2,2-dimethoxyethyl)thio]- side chain is expected to have a significant impact on both the architecture and electronic properties of the resulting polymer.
Polymer Architecture: The thioether linkage provides flexibility to the side chain, which can influence the packing of the polymer chains in the solid state. The presence of oxygen atoms in the dimethoxyethyl group can lead to increased polarity of the side chain, potentially affecting solubility and intermolecular interactions. acs.org The ability to deprotect the acetal to an aldehyde post-polymerization allows for the creation of reactive sites. These aldehydes can be used for cross-linking to improve the mechanical stability of the polymer films or for grafting other molecules to create functional materials with tailored properties.
Electronic Properties: The sulfur atom in the thioether side chain can participate in non-covalent interactions, which may influence the planarity of the polythiophene backbone and, consequently, the extent of π-conjugation. The electronic properties of polythiophenes are highly dependent on the nature of the side chains. While alkylthio groups have been reported to influence the electronic properties of polythiophenes, the specific effect of the 2,2-dimethoxyethylthio group would need to be experimentally determined. rsc.org However, it is anticipated that the electron-donating character of the thioether will influence the HOMO and LUMO energy levels of the polymer. The introduction of polar oxygen atoms in the side chain can also impact the polymer's interaction with dopants and its performance in electronic devices. acs.org
Interactive Data Table: Expected Influence of the Side Chain on Polymer Properties
| Property | Expected Impact of the 2-[(2,2-dimethoxyethyl)thio]- Side Chain | Rationale |
| Solubility | Enhanced in polar organic solvents. | The presence of polar ether linkages in the side chain. acs.org |
| Morphology | Potentially altered packing due to flexible and polar side chains. | The thioether and acetal groups can influence interchain interactions. |
| Electronic Properties | Modified HOMO/LUMO levels. | The electron-donating nature of the thioether group. |
| Functionality | Introduction of reactive aldehyde groups after deprotection. | The acetal group acts as a protecting group for the aldehyde. rsc.orgwikipedia.org |
Supramolecular Architectures and Self-Assembly
The ability of thiophene-based molecules to self-assemble into well-ordered supramolecular structures is a key feature for their application in organic electronics. The specific side chain of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- offers unique possibilities for directing self-assembly.
Design and Characterization of 2D Crystals and Nanostructures
The design of 2D crystals and other nanostructures from thiophene derivatives often relies on controlling intermolecular interactions. The 2-[(2,2-dimethoxyethyl)thio]- side chain can participate in several types of non-covalent interactions that can drive self-assembly:
π-π stacking: A fundamental interaction for thiophene-based materials, leading to the formation of ordered stacks.
Sulfur-sulfur interactions: The presence of a sulfur atom in the side chain, in addition to the thiophene ring, can lead to specific directional interactions, influencing the packing arrangement.
Hydrogen bonding: While the monomer itself is not a strong hydrogen bond donor or acceptor, the oxygen atoms in the acetal group could potentially interact with suitable substrates or other molecules.
By carefully choosing the deposition conditions (e.g., solvent, temperature, substrate), it is plausible to guide the self-assembly of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- into ordered 2D crystals or other nanostructures like nanowires or nanoribbons. nih.govuh.edu Characterization of these structures would typically involve techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to visualize the surface morphology, and X-ray diffraction (XRD) to determine the crystal structure.
Self-Organization in Solution and on Surfaces
The self-organization of Thiophene, 2-[(2,2-dimethoxyethyl)thio]- in solution is expected to be influenced by the polarity of the side chain. In certain solvents, the molecules might form aggregates or pre-assemble into ordered structures.
On surfaces, the interaction between the molecule and the substrate will play a crucial role in the self-assembly process. The thioether group might exhibit specific interactions with metallic surfaces, leading to defined adsorption geometries. The self-assembly of functionalized polythiophenes on surfaces has been utilized for the directed assembly of carbon nanotubes, showcasing the potential of tailored side chains to control surface organization. acs.orgibm.com The acetal group, being relatively bulky, could also influence the packing density and orientation of the molecules on a surface. The ability to deprotect the acetal to a reactive aldehyde on a surface-assembled monolayer could provide a platform for creating patterned functional surfaces.
Tunable Supramolecular Structures through External Stimuli
The assembly of molecules into ordered, functional superstructures is a cornerstone of supramolecular chemistry. Thiophene-containing molecules are known to form such assemblies through non-covalent interactions, primarily π-π stacking of the aromatic thiophene rings. The sulfur atom in the thiophene ring can also participate in various intermolecular interactions, further guiding the assembly process.
For "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-," the acetal group presents a particularly interesting opportunity for creating tunable supramolecular structures. Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis to an aldehyde and an alcohol under acidic conditions. This chemical reactivity can be exploited as a trigger to alter a supramolecular assembly. For instance, a hypothetical supramolecular structure held together by the collective interactions of many "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" molecules could be disassembled or rearranged upon the introduction of an acidic stimulus. This change in the superstructure could, in turn, alter the material's bulk properties, such as its optical or electronic characteristics.
Table 1: Potential Stimuli-Responsive Behavior of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" in Supramolecular Systems
| External Stimulus | Potential Molecular Response | Consequence for Supramolecular Structure |
| Introduction of Acid | Hydrolysis of the dimethoxyethyl group to an aldehyde | Disruption or rearrangement of the assembly |
| Change in Solvent Polarity | Altered solubility and intermolecular forces | Swelling, shrinking, or dissolution of the structure |
| Temperature Variation | Changes in the strength of non-covalent interactions | Phase transition or altered packing of molecules |
Applications in Organic Electronics and Photonics
Thiophene is a foundational building block in the field of organic electronics due to its electron-rich nature and its ability to be polymerized into conductive materials. Polythiophenes and oligothiophenes are among the most studied classes of organic semiconductors.
Exploration as Components for Semiconducting Materials
The thiophene core of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" suggests its potential as a monomer for the synthesis of semiconducting polymers. The electronic properties of such a polymer would be influenced by the thioether and acetal side chains. The thioether linkage, with its sulfur atom, can affect the electron density of the thiophene ring and, consequently, the energy levels of the resulting polymer's frontier molecular orbitals (HOMO and LUMO). These energy levels are critical in determining the material's charge-carrying capabilities and its suitability for use in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Development of Novel Optoelectronic Materials
Optoelectronic materials are those that can interact with light, either by absorbing it, emitting it, or modifying its properties. Thiophene derivatives are widely used in this area due to their tunable optical properties. The extent of conjugation in a thiophene-based molecule or polymer dictates its absorption and emission wavelengths. While "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" itself is not a highly conjugated system, it could be a precursor to more complex molecules with tailored optoelectronic properties. For example, the acetal group could be chemically converted to other functional groups that extend the conjugation or provide sites for attachment to other chromophores.
Catalytic Applications and Ligand Design
The sulfur atoms in "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" make it a candidate for applications in catalysis, particularly as a ligand for metal catalysts.
Investigation as Ligands in Metal-Catalyzed Reactions
The sulfur atoms of both the thiophene ring and the thioether linkage are potential coordination sites for transition metals. Thioether- and thiophene-based ligands have been used in a variety of metal-catalyzed reactions, including cross-coupling reactions and hydrogenations. The specific structure of "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" could offer unique steric and electronic properties to a metal center, potentially influencing the catalyst's activity and selectivity. The bidentate coordination through both sulfur atoms could form a stable chelate complex with a metal, which is often desirable for robust catalysts.
Table 2: Potential Metal Coordination Sites and Catalytic Relevance
| Potential Coordinating Atom | Type of Interaction | Potential Catalytic Relevance |
| Thiophene Sulfur | Soft Lewis base interaction with a metal center | Modulating the electronic properties of the catalyst |
| Thioether Sulfur | Stronger coordination to soft metal centers | Anchoring the ligand to the metal; part of a bidentate system |
Role in Organocatalysis and Biocatalysis
Organocatalysis involves the use of small organic molecules to catalyze chemical reactions, while biocatalysis uses enzymes. There is no direct evidence to suggest a role for "Thiophene, 2-[(2,2-dimethoxyethyl)thio]-" in these fields. The functional groups present are not typical of common organocatalysts. However, in the broader context of biocatalysis, thiophene-containing molecules can be substrates for certain enzymes, and the modification of biomolecules with such compounds is an area of active research. The potential for this specific molecule to interact with biological systems or to be used as a building block for biocompatible materials remains an open question.
Q & A
Q. Example Protocol :
React 2-mercaptothiophene with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can researchers optimize the synthesis to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, while bases like DBU enhance substitution efficiency .
- Temperature control : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and minimizes side reactions .
- Purification techniques : Use preparative HPLC for high-purity isolation (>98%), as shown in scaled syntheses of related thiophenes .
Q. Reference Data :
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Answer:
Resolve contradictions by:
Cross-verification : Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm bond connectivity .
Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Literature benchmarking : Cross-reference with Beilstein entries or prior studies on thiophene derivatives (e.g., substituent chemical shifts in thienopyrimidines) .
Case Study :
A reported singlet at δ 7.2 ppm in ¹H NMR was initially misassigned to aromatic protons but corrected to vinyl protons via COSY and NOESY .
Basic: What safety precautions are critical when handling this compound?
Answer:
Q. Key Hazard Codes :
Advanced: How to explore the biological activity of Thiophene,2-[(2,2-dimethoxyethyl)thio]- derivatives?
Answer:
- In vitro assays : Screen for anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
- Structure-activity relationship (SAR) : Modify the dimethoxyethyl group to assess its impact on antimicrobial efficacy (e.g., against E. coli or S. aureus) .
- High-throughput screening : Use automated platforms to test libraries of thiophene derivatives for kinase inhibition .
Q. Example Results :
Basic: How to efficiently search literature on thiophene derivatives?
Answer:
- Databases : SciFinder (for reaction pathways), Reaxys (for physical properties), and NIST WebBook (for spectral data) .
- Keywords : Combine "thiophene," "synthesis," "thioether," and "dimethoxyethyl" for targeted results .
- Citation tracking : Use reference lists in foundational papers (e.g., Gronowitz’s Thiophene and Its Derivatives) .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or distillation .
- Reaction consistency : Ensure reproducibility by standardizing microwave power and solvent ratios .
- Regulatory compliance : Document impurity profiles (e.g., residual DMF) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
